molecular formula C7H5BF3KN2 B13466183 Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate

Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate

Cat. No.: B13466183
M. Wt: 224.03 g/mol
InChI Key: CBOBWUVMFRBAET-UHFFFAOYSA-N
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Description

Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate is a compound that features a unique combination of a borate group with an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an imidazo[1,2-a]pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The borate group can also participate in various chemical reactions, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate is unique due to the presence of the borate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity .

Properties

Molecular Formula

C7H5BF3KN2

Molecular Weight

224.03 g/mol

IUPAC Name

potassium;trifluoro(imidazo[1,2-a]pyridin-6-yl)boranuide

InChI

InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;/q-1;+1

InChI Key

CBOBWUVMFRBAET-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN2C=CN=C2C=C1)(F)(F)F.[K+]

Origin of Product

United States

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